molecular formula C8H11F3N2O3 B1515294 (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide 2,2,2-trifluoroacetate CAS No. 361440-69-9

(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide 2,2,2-trifluoroacetate

Cat. No. B1515294
CAS RN: 361440-69-9
M. Wt: 240.18 g/mol
InChI Key: ANTLFTRMIBAQHA-SHLRHQAISA-N
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Description

(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide 2,2,2-trifluoroacetate, or simply “azabicyclohexane-3-carboxamide”, is a synthetic organic compound with a wide range of applications in scientific research. It is a cyclic amide molecule with a bicyclic ring structure and a trifluoroacetate group. This compound has been used in a variety of biochemical and physiological studies due to its unique properties. It has been used to study the mechanisms of action of various drugs, as well as the biochemical and physiological effects of those drugs.

Scientific Research Applications

Synthesis and Structural Analysis

  • Conformational Studies and Analogue Synthesis : The compound is a conformationally rigid analogue of a pharmaceutical building block, leading to studies on its structural properties and reactions with various agents to produce cyclopiritramide isomers with different affinities to the opiate-μ receptor. X-ray structural analysis of these isomers contributes to understanding their conformational behavior (Vilsmaier et al., 1996).

  • Reductive Cyclopropanation for Skeleton Synthesis : The synthesis of tris- and monoprotected derivatives with the 1-amino-3-azabicyclo[3.1.0]hexane skeleton through intramolecular reductive cyclopropanation showcases a method for creating enantiomerically pure compounds. This process, starting from derivatives of serine, emphasizes the compound's utility in asymmetric synthesis (Gensini et al., 2002).

Pharmacological and Biological Potential

  • T-Type Calcium Channel Inhibition : A study synthesizing azabicyclo[3.1.0]hexane derivatives explored their potential as T-type calcium channel inhibitors, indicating their use in treating neuropathic pain. The specific substitutions at the 3N-position showed significant in vitro efficacy and neuropathic pain alleviation in animal models (Kim & Nam, 2016).

Chemical Transformations and Reactions

  • Cycloadditions and Syntheses : The cycloaddition reactions and subsequent transformations of azabicyclo[3.1.0]hexane derivatives underline their versatility as intermediates in synthesizing biologically active compounds. Such studies provide insights into novel synthetic pathways and the creation of pharmacologically relevant structures (Katagiri et al., 1986).

  • Suzuki-Miyaura and Chan-Evans-Lam Couplings : The development of 1-heteroaryl-3-azabicyclo[3.1.0]hexanes via Suzuki-Miyaura and Chan-Evans-Lam coupling reactions highlights a modular approach to synthesizing these structures. This advancement showcases the compound's role in constructing chemically complex and pharmacologically interesting molecules (Harris et al., 2017).

properties

IUPAC Name

(1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O.C2HF3O2/c7-6(9)5-2-3-1-4(3)8-5;3-2(4,5)1(6)7/h3-5,8H,1-2H2,(H2,7,9);(H,6,7)/t3-,4-,5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANTLFTRMIBAQHA-SHLRHQAISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1NC(C2)C(=O)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]1N[C@@H](C2)C(=O)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60855972
Record name Trifluoroacetic acid--(1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60855972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

361440-69-9
Record name 2-Azabicyclo[3.1.0]hexane-3-carboxamide, (1S,3S,5S)-, 2,2,2-trifluoroacetate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=361440-69-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trifluoroacetic acid--(1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60855972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide 2,2,2-trifluoroacetate
Reactant of Route 2
(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide 2,2,2-trifluoroacetate
Reactant of Route 3
(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide 2,2,2-trifluoroacetate
Reactant of Route 4
(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide 2,2,2-trifluoroacetate
Reactant of Route 5
(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide 2,2,2-trifluoroacetate
Reactant of Route 6
(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide 2,2,2-trifluoroacetate

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